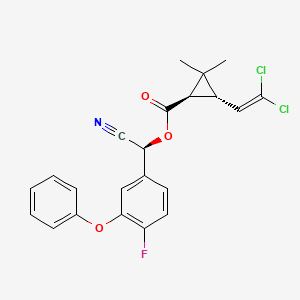

(1R,3S,alphaS)-Cyfluthrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-trans-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-trans-(alphaR)-cyfluthrin.

Scientific Research Applications

Agricultural Applications

Insect Control:

Cyfluthrin is primarily employed for controlling insect pests in crops, including vegetables, fruits, and ornamental plants. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Efficacy Against Pests:

- Target Pests: Effective against aphids, beetles, caterpillars, and other common agricultural pests.

- Application Methods: Can be applied via spraying or soil incorporation.

| Crop Type | Target Pest | Application Rate (g/ha) |

|---|---|---|

| Vegetables | Aphids | 50-100 |

| Fruits | Leafhoppers | 75-150 |

| Ornamentals | Caterpillars | 100-200 |

Public Health Applications

Vector Control:

Cyfluthrin is utilized in public health initiatives to control vector-borne diseases by targeting mosquitoes and other disease-carrying insects.

Case Study:

A study conducted in urban areas demonstrated significant reductions in mosquito populations following the application of cyfluthrin-based sprays. This led to a decrease in the incidence of diseases such as West Nile virus and Zika virus.

Toxicological Research Applications

Genotoxicity Studies:

Research has evaluated the potential genotoxic effects of cyfluthrin. A study assessed its ability to induce gene mutations and chromosomal aberrations in cultured human lymphocytes and rat bone marrow cells.

Findings:

- In Vitro Studies: Indicated no significant increase in reverse mutations at lower concentrations, but higher concentrations resulted in increased chromosomal aberrations.

- In Vivo Studies: Showed significant increases in chromosomal aberrations in rats after administration at various doses .

Neurotoxicity Investigations

Cyfluthrin's neurotoxic effects have been a subject of investigation due to its widespread use. A comparative study with chlorpyrifos highlighted that cyfluthrin could induce apoptosis in human fetal astrocytes at similar or greater concentrations than chlorpyrifos.

Key Insights:

- Mechanisms: Involvement of inflammatory pathways and activation of glial cells was noted.

- Implications: These findings raise concerns about the long-term neurodevelopmental impacts on exposed populations .

Reproductive Toxicity Research

Recent studies have focused on the reproductive toxicity associated with cyfluthrin exposure. Research involving porcine cells indicated that cyfluthrin could impair implantation processes by inducing apoptosis and altering intracellular calcium flux.

Research Findings:

Properties

CAS No. |

85649-19-0 |

|---|---|

Molecular Formula |

C22H18Cl2FNO3 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20+/m1/s1 |

InChI Key |

QQODLKZGRKWIFG-ZTNFWEORSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.